molecular formula C15H17F2N3O2 B2988502 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)acetamide CAS No. 1209653-57-5

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)acetamide

Cat. No. B2988502
CAS RN: 1209653-57-5
M. Wt: 309.317
InChI Key: DFMWHGQIRZTWMH-UHFFFAOYSA-N
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Description

The compound “2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)acetamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen each . The isoxazole ring is substituted with a 2,4-difluorophenyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 2,4-difluorophenyl group, and the acetamide group . The exact structure would depend on the specific positions of these groups on the isoxazole ring.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms on the phenyl ring, the polar nature of the acetamide group, and the heteroatoms in the isoxazole ring . Again, without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of fluorine atoms, for example, could increase its lipophilicity, while the acetamide group could enhance its water solubility.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthetic Approaches: Research on related compounds involves novel synthetic methods for creating isoxazolone derivatives, demonstrating the chemical versatility and potential for generating diverse molecular structures for various applications, including materials science and drug development (Farahi et al., 2018).

Pharmacological Evaluation

  • Antitumor Activities: Some studies have explored the synthesis and antitumor activity of novel compounds, including pyrimidiopyrazole derivatives, indicating potential applications in the development of new anticancer agents. These studies often include molecular docking and DFT studies to predict the interaction with biological targets and stability of the compounds (Asmaa M. Fahim et al., 2019).

Antioxidant Properties

  • Evaluation of Antioxidant Activity: Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activities, showcasing the potential for these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Biological Activity and Drug Design

  • Analgesic and Anti-inflammatory Activities: Research on 1,3,4-Thiadiazoles and other structurally related compounds demonstrates significant analgesic and anti-inflammatory effects, suggesting potential applications in pain management and inflammation treatment (Shkair et al., 2016).

properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(dimethylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c1-20(2)6-5-18-15(21)9-11-8-14(22-19-11)12-4-3-10(16)7-13(12)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMWHGQIRZTWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC1=NOC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)acetamide

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